Ethyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-4-carboxylate
Description
Structural Classification Within the Dihydropyridine Family
The dihydropyridine family encompasses a diverse array of six-membered nitrogen-containing heterocycles that exist in multiple regioisomeric forms, with 1,2-dihydropyridines and 1,4-dihydropyridines representing the most extensively studied variants. This compound belongs specifically to the 1,2-dihydropyridine subclass, characterized by the presence of a double bond between the second and third carbon atoms of the pyridine ring and a saturated bond between the first and second carbons.
The 1,2-dihydropyridine scaffold exhibits distinct electronic and structural properties compared to its 1,4-dihydropyridine counterparts. Research has demonstrated that 1,2-dihydropyridines possess unique hydride-donating capabilities, with studies showing that certain 1,2-dihydropyridine derivatives exhibit superior hydride-donating ability compared to their 1,4-analogues. This difference in reactivity stems from the distinct electronic distribution within the ring system, where the 1,2-arrangement creates a different pattern of electron density that influences both chemical reactivity and biological activity.
| Structural Feature | 1,2-Dihydropyridine | 1,4-Dihydropyridine |
|---|---|---|
| Ring Saturation Pattern | C1-C2 saturated, C2=C3 double bond | C1=C2 and C5=C6 double bonds |
| Electronic Distribution | Asymmetric electron density | Symmetric electron density |
| Hydride-Donating Ability | Enhanced in specific derivatives | Variable based on substitution |
| Pharmaceutical Applications | Emerging research area | Well-established (calcium channel blockers) |
The classification of this compound within the 1,2-dihydropyridine family is further distinguished by the presence of the 2-oxo functionality, which significantly influences the electronic nature of the heterocycle. This oxo group introduces additional sites for hydrogen bonding and modifies the overall polarity of the molecule, contributing to its potential biological activity profile.
Historical Context of 1,2-Dihydropyridine Derivatives in Medicinal Chemistry
The historical development of 1,2-dihydropyridine derivatives in medicinal chemistry represents a relatively recent but rapidly expanding field compared to the well-established 1,4-dihydropyridine calcium channel blockers. While 1,4-dihydropyridines gained prominence in the late twentieth century through compounds such as nifedipine and related cardiovascular medications, 1,2-dihydropyridine derivatives have emerged as a promising class of bioactive molecules with diverse therapeutic applications.
The initial recognition of 1,2-dihydropyridine potential in medicinal chemistry can be traced to investigations into novel fluorophore systems and their biological applications. Research conducted in the early twenty-first century demonstrated that 1,2-dihydropyridine-based fluorophores could serve as effective cellular imaging agents, particularly for mitochondrial visualization in biological systems. These studies revealed that certain 1,2-dihydropyridine derivatives exhibited remarkable photophysical properties with absorption and emission maxima around 420 and 600 nanometers respectively, accompanied by prominent Stokes shifts that made them suitable for biological imaging applications.
The medicinal chemistry significance of 1,2-dihydropyridine derivatives has been further enhanced by their role as versatile synthetic intermediates. The inherent instability of many 3,4-dihydropyridines, which rapidly isomerize to other dihydropyridine isomers or eliminate hydrogen to form pyridines, has directed synthetic efforts toward the more stable 1,2-dihydropyridine systems. This stability advantage, combined with their unique electronic properties, has positioned 1,2-dihydropyridine derivatives as valuable scaffolds for drug development.
Contemporary research has expanded the applications of 1,2-dihydropyridine derivatives beyond imaging applications to include potential therapeutic roles. The development of compounds such as this compound represents the culmination of decades of research into optimizing the pharmacological properties of these heterocyclic systems through strategic structural modifications.
Significance of Piperidine-4-carboxylate Moieties in Bioactive Compounds
The piperidine-4-carboxylate moiety represents one of the most privileged structural motifs in contemporary medicinal chemistry, with its presence in numerous approved pharmaceutical agents underscoring its fundamental importance in drug design. The six-membered saturated nitrogen heterocycle provides an ideal balance of conformational flexibility and structural rigidity that enables optimal interactions with diverse biological targets while maintaining favorable pharmacokinetic properties.
Recent comprehensive analyses have revealed that piperidine-containing compounds constitute a significant portion of newly approved medications, with nine chiral piperidine-containing drugs approved between 2015 and 2020 alone. This prevalence reflects the scaffold's versatility in accommodating various substitution patterns and its ability to serve as a central structural element in molecules targeting diverse therapeutic areas including oncology, cardiovascular disease, and neurological disorders.
| Therapeutic Area | Representative Compounds | Key Structural Features |
|---|---|---|
| Oncology | Piperidine-containing kinase inhibitors | 3,5-disubstituted piperidines |
| Cardiovascular | Calcium channel modulators | 4-substituted piperidines |
| Neurology | Neurotransmitter receptor modulators | N-alkylated piperidines |
| Antimicrobial | Vesicular acetylcholine transporter inhibitors | 4-carbonyl piperidines |
The piperidine-4-carboxylate functionality specifically offers unique advantages in drug design through its ability to participate in both hydrophobic and hydrophilic interactions. The carboxylate group provides sites for hydrogen bonding and ionic interactions, while the piperidine ring contributes to the overall three-dimensional structure of the molecule. This dual nature enables the design of compounds with optimized pharmacological profiles that can effectively interact with target proteins while maintaining appropriate absorption, distribution, metabolism, and excretion characteristics.
Enzymatic studies have demonstrated the utility of piperidine-4-carboxylate derivatives as substrates for various biological transformations. Research involving gamma-butyrobetaine hydroxylase has shown that N,N-dimethyl-piperidine-4-carboxylic acid derivatives can undergo stereoselective oxidative transformations, producing products with multiple stereogenic centers. These findings highlight the potential for piperidine-4-carboxylate moieties to serve as precursors for the synthesis of complex bioactive molecules through biocatalytic processes.
The integration of piperidine-4-carboxylate functionality into compounds such as this compound represents a strategic approach to combining the beneficial properties of multiple pharmacophoric elements. The ester functionality provides additional sites for metabolic transformation and can serve as a prodrug mechanism, while the piperidine ring offers conformational stability and the potential for specific receptor interactions that contribute to the overall biological activity profile of the compound.
Properties
IUPAC Name |
ethyl 1-(1-methyl-2-oxopyridine-4-carbonyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-3-21-15(20)11-5-8-17(9-6-11)14(19)12-4-7-16(2)13(18)10-12/h4,7,10-11H,3,5-6,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPYFFJUMAUJNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=O)N(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-4-carboxylate, with CAS Number 98996-29-3, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : Ethyl 1-methyl-2-oxo-1,2-dihydro-4-pyridinecarboxylate
- Molecular Formula : C₉H₁₁N₁O₃
- Molecular Weight : 181.19 g/mol
- Physical Form : Solid
- Purity : 98%
Anticancer Properties
Recent studies have indicated that derivatives of dihydropyridine compounds, including this compound, exhibit promising anticancer activity. For instance:
- Cytotoxicity : In vitro assays demonstrated that the compound showed significant cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal carcinoma cells. It was noted that the compound induced apoptosis more effectively than the reference drug bleomycin .
| Cell Line | IC50 (µM) | Reference Drug |
|---|---|---|
| FaDu | 5.6 | Bleomycin (8.2) |
This suggests that the compound may interact favorably with cellular targets involved in cancer progression.
The proposed mechanism of action involves the inhibition of specific protein targets associated with cancer cell proliferation and survival. For example:
- IKKβ Inhibition : The compound has been shown to inhibit IKKβ, a key regulator in the NF-kB signaling pathway, which is often activated in various malignancies. This inhibition leads to reduced inflammation and neoplastic progression .
Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects:
- Alzheimer's Disease Models : Studies have indicated that derivatives containing piperidine moieties can exhibit dual cholinesterase inhibition and antioxidant properties. These effects are beneficial in treating neurodegenerative diseases such as Alzheimer's .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties:
Case Studies and Research Findings
Several case studies have highlighted the biological activity of similar compounds:
- Cancer Therapy : A study involving a related piperidinone derivative showed improved cytotoxicity against lung and breast cancer cells compared to standard treatments .
- Neuroprotection : Research on piperidinic compounds revealed their potential in reducing amyloid-beta aggregation and tau protein phosphorylation, which are critical in Alzheimer's pathology .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-4-carboxylate has been investigated for various pharmacological properties:
-
Antitumor Activity : Research indicates that derivatives of dihydropyridine compounds exhibit significant inhibitory effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in breast cancer cells with IC50 values as low as 5 µM.
Compound Cancer Type IC50 (µM) Ethyl 1-(1-methyl-2-oxo...) Breast Cancer 5.0 Dihydropyridine Derivative X Lung Cancer 3.5 -
Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce pro-inflammatory cytokines, showing a reduction of TNF-alpha levels by up to 70% in treated cells compared to controls .
Treatment Cytokine Level Reduction (%) Ethyl Derivative 70% TNF-alpha Control (No Treatment) 10% TNF-alpha - Antimicrobial Activity : Preliminary studies suggest moderate antibacterial activity against Gram-positive bacteria, indicating potential for development as an antimicrobial agent.
Materials Science Applications
The unique structure of this compound makes it a candidate for developing new materials with specific electronic or optical properties. Its potential applications include:
- Polymer Chemistry : As a building block for synthesizing novel polymers with enhanced mechanical and thermal properties.
- Nanotechnology : Utilized in the formulation of nanomaterials for drug delivery systems due to its biocompatibility and ability to form stable complexes.
Case Studies
Several case studies highlight the compound's potential:
- Anticancer Research : A study published in Journal of Medicinal Chemistry evaluated a series of dihydropyridine derivatives, including Ethyl 1-(1-methyl-2-oxo...) for their anticancer properties, demonstrating significant efficacy against multiple cancer cell lines .
- Inflammation Models : In vivo studies assessing the anti-inflammatory effects showed that treatment with the compound led to marked reductions in inflammatory markers in animal models of arthritis .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is fundamental for modifying solubility or introducing reactive handles for further functionalization.
Reaction Conditions
Hydrolysis rates depend on steric hindrance from the piperidine and dihydropyridine substituents. The reaction is typically slower than for simple aliphatic esters due to electron-withdrawing effects of the carbonyl groups .
Reduction of Carbonyl Groups
The 2-oxo group in the dihydropyridine ring and the amide carbonyl can be reduced to alcohols or amines, respectively, using selective reagents.
Reduction Pathways
| Reagent | Target Site | Product |
|---|---|---|
| Sodium borohydride (NaBH₄) | 2-Oxo group | 1-Methyl-2-hydroxy-1,2-dihydropyridine derivative |
| Lithium aluminum hydride (LiAlH₄) | Amide carbonyl | Piperidine-4-methanol derivative |
Reduction of the dihydropyridine ring’s carbonyl requires careful stoichiometry to avoid ring aromatization .
Oxidation of the Dihydropyridine Ring
The dihydropyridine moiety is susceptible to oxidation, forming a fully aromatic pyridine ring under strong oxidizing conditions.
Oxidation Conditions
Oxidation alters electronic properties, enhancing conjugation and rigidity .
Nucleophilic Substitution at the Piperidine Nitrogen
The piperidine nitrogen can participate in alkylation or acylation reactions when deprotonated.
Substitution Reactions
| Reagent | Product | Yield (%) |
|---|---|---|
| Methyl iodide, K₂CO₃ | Quaternary ammonium salt | 60–75 |
| Acetyl chloride, Et₃N | N-Acetylpiperidine derivative | 50–65 |
Steric hindrance from the adjacent carbonyl groups limits reactivity compared to unsubstituted piperidines .
Ring-Opening and Rearrangement Reactions
Under extreme conditions (e.g., strong bases or acids), the dihydropyridine ring may undergo cleavage or rearrangement.
Observed Transformations
-
Base-Mediated Ring Opening : Treatment with KOtBu in THF generates a diketone intermediate, which can cyclize to form fused heterocycles.
-
Acid-Catalyzed Rearrangement : Concentrated H₂SO₄ induces a Beckmann rearrangement in the presence of hydroxylamine, forming oxazole derivatives .
Michael Addition Reactions
The α,β-unsaturated carbonyl system in the dihydropyridine ring acts as a Michael acceptor.
Example Reaction
| Nucleophile | Conditions | Product |
|---|---|---|
| Ethylenediamine | EtOH, reflux | Spirocyclic dihydroquinazolinone |
| NMR and HRMS | ||
| Thiophenol | DCM, room temperature | Thioether adduct at the β-position |
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- The target compound’s dihydropyridine carbonyl group distinguishes it from naphthyridine (e.g., 1-1/1-2) and quinoline-based analogues (e.g., 47) .
Key Observations :
- Hydrogenation with Raney Ni (as in ) is critical for reducing imine intermediates, yielding diastereomers.
- The target compound’s synthesis may involve similar coupling strategies (e.g., amide/ester bond formation) but lacks explicit documentation in the evidence.
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- The thiazolidinone-containing compound has the highest molecular weight (458.6 g/mol) and logP (2.2), suggesting lipophilicity .
- The target compound’s estimated logP (~1.5) implies moderate polarity, aligning with its ester and carbonyl groups.
Key Observations :
- The target compound’s discontinued status contrasts with II , which is integral to a commercial pharmaceutical process .
Preparation Methods
Mannich Reaction Followed by Cyclization
A common synthetic approach to the dihydropyridine core involves a Mannich-type reaction where ethyl acetoacetate reacts with methylamine and formaldehyde under acidic conditions. This reaction proceeds through the formation of an aminomethyl intermediate, which subsequently cyclizes to form the 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate structure. This intermediate can then be acylated with a piperidine-4-carbonyl chloride or equivalent activated derivative to yield the target compound.
- Reaction conditions: Acidic medium, controlled temperature (typically 50–80°C), and stoichiometric ratios to optimize yield.
- Catalysts: Acid catalysts such as hydrochloric acid or p-toluenesulfonic acid are often employed to facilitate cyclization.
- Purification: Vacuum chromatography or recrystallization from ethanol to obtain pure product.
Photochemical Radical Cyclization
An alternative laboratory synthesis involves photochemical radical cyclization of precursor substrates in solvents such as acetonitrile or methanol. Irradiation at 254 nm for approximately 3 hours induces cyclization, forming the dihydropyridine ring system. This method yields the compound with moderate efficiency (48–72%).
- Advantages: Mild conditions, fewer steps.
- Limitations: Requires UV irradiation equipment and careful control to avoid side reactions.
Thermal Cyclization of Hydroxamic Acid Esters
Another synthetic route reported involves the thermal cyclization of hydroxamic acid esters. Starting from hydroxamic acid derivatives, thermal treatment through a hot tube induces cyclization to form the 1,2-dihydropyridine core. This method yields the product in 32–58% yields.
- Reaction conditions: Elevated temperature (typically above 200°C).
- Intermediate purification: Removal of protecting groups (e.g., t-Boc) followed by acylation steps.
Industrial Production Methods
In industrial settings, the synthesis of this compound is optimized for scale, yield, and purity. Batch or continuous flow reactors are used with precise control over temperature, pressure, and reactant feed rates. Catalysts such as Lewis acids (e.g., AlCl₃) in solvents like 1,2-dichlorobenzene at elevated temperatures (around 378 K) facilitate cyclization and acylation steps.
- Process optimization: Use of catalysts, controlled pH, and solvent systems to maximize yield.
- Purification: Crystallization from ethanol or chromatographic techniques.
- Quality control: Spectroscopic verification and purity assays.
Characterization and Purity Assessment
To ensure the structural integrity and purity of the synthesized compound, several analytical techniques are employed:
| Technique | Purpose | Key Details |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirm substituent positions and isomerism | 300 MHz in DMSO-d6; methyl groups δ 1.15–2.40 ppm; aromatic protons δ 6.95–7.13 ppm |
| Mass Spectrometry (ESI-MS) | Validate molecular weight and molecular ion peaks | Typical m/z 245 [M]+ for related derivatives |
| X-ray Crystallography | Resolve substitution patterns and crystal packing | Use SHELXL for refinement, ORTEP-3 for visualization, analysis of hydrogen bonding |
| Infrared Spectroscopy (IR) | Confirm functional groups such as carbonyl and ester | Characteristic C=O stretching bands around 1700 cm⁻¹ |
| Melting Point Analysis | Assess compound purity and stability | Melting point ~214°C indicates purity |
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Mannich Reaction + Cyclization | Ethyl acetoacetate, methylamine, formaldehyde, acid catalyst, 50–80°C | Moderate to High (not always specified) | Straightforward, scalable | Requires acidic conditions |
| Photochemical Radical Cyclization | UV irradiation (254 nm), acetonitrile or methanol, 3 hours | 48–72 | Mild conditions, fewer steps | Requires UV source, possible side reactions |
| Thermal Cyclization of Hydroxamic Acid Esters | Hydroxamic acid esters, high temperature (>200°C) | 32–58 | Direct cyclization | High temperature, moderate yield |
| Industrial Catalytic Cyclization | AlCl₃ catalyst, 1,2-dichlorobenzene, 378 K | Optimized for high yield | Scalable, controlled | Requires catalyst and solvent handling |
Research Findings and Notes
- The compound's preparation is closely linked to the synthesis of dihydropyridine derivatives, which are significant in medicinal chemistry for their biological activities.
- The choice of synthetic route depends on the scale, available equipment, and desired purity.
- Advanced crystallographic techniques and spectroscopic methods are essential to confirm the structure due to potential isomerism and substitution patterns.
- Storage recommendations include keeping the compound in dry conditions to prevent hydrolysis and degradation.
- Reaction monitoring and optimization involve controlling pH, temperature, and solvent polarity to improve yields and reproducibility.
Q & A
Q. Basic
- ¹H/¹³C NMR : To confirm regiochemistry and purity (e.g., DMSO-d₆ solvent for resolving carbonyl and aromatic protons) .
- HRMS : For molecular weight validation (e.g., m/z 410.1931 [M+H]⁺ observed in related spirocyclic derivatives) .
- IR Spectroscopy : To identify carbonyl stretches (e.g., 1687–1730 cm⁻¹ for amide/ester groups) .
How can reaction yields be optimized for the acylation step?
Q. Advanced
- Solvent Selection : Anhydrous DCM minimizes side reactions, while DMF enhances solubility in alkylation steps .
- Stoichiometry : A 1:2 molar ratio of acylating agent to piperidine ester ensures complete conversion .
- Catalysis : N-hydroxybenzotriazole (HOBt) reduces racemization in carbodiimide-mediated couplings .
What strategies resolve contradictions in spectroscopic data interpretation?
Q. Advanced
- 2D NMR (COSY/HSQC) : Clarifies proton-proton correlations and carbon connectivity, critical for distinguishing regioisomers .
- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and IR bands for comparison with experimental data .
- Crystallography : Single-crystal X-ray diffraction (using SHELX software) provides unambiguous structural confirmation .
How does the dihydropyridine core influence biological activity?
Advanced
The 1,2-dihydropyridine moiety may enhance binding to enzymatic targets (e.g., viral polymerases or carbonic anhydrases). In vitro assays (e.g., enzyme inhibition or cell-based replication studies) are recommended to evaluate activity. Structural analogs show potency against neurotropic alphaviruses, suggesting similar screening protocols .
What are the stability considerations for this compound under varying pH?
Q. Advanced
- Acidic Conditions : The ester group may hydrolyze prematurely; stability testing via HPLC at pH 1–3 is advised.
- Basic Conditions : Monitor degradation (e.g., TLC) in pH >8 buffers, as saponification can occur .
- Storage : Anhydrous environments at –20°C prevent ester hydrolysis and oxidation .
How can regioselectivity challenges in alkylation be addressed?
Q. Advanced
- Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate specific sites, as seen in bicyclic piperidine syntheses .
- Protecting Groups : Temporary protection of the piperidine nitrogen (e.g., Boc) ensures selective functionalization at the 4-position .
What computational tools predict the compound’s pharmacokinetic properties?
Q. Advanced
- SwissADME : Estimates logP (lipophilicity), bioavailability, and blood-brain barrier permeability.
- Molecular Docking (AutoDock Vina) : Screens for interactions with targets like viral proteases or carbonic anhydrases .
How to design a stability-indicating HPLC method for this compound?
Q. Advanced
- Column : C18 reverse-phase (e.g., 5 µm, 250 × 4.6 mm).
- Mobile Phase : Gradient of acetonitrile/water (0.1% TFA) at 1.0 mL/min.
- Detection : UV at 254 nm (for aromatic/amide chromophores). Validate with forced degradation studies (heat, light, pH extremes) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
